molecular formula C8H11BrO2 B1446969 7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one CAS No. 1803590-51-3

7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one

Cat. No. B1446969
M. Wt: 219.08 g/mol
InChI Key: YCJYTTJFZUBJGC-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .


Synthesis Analysis

The synthesis of a compound refers to the methods used to create it in the laboratory. This could involve various chemical reactions, purification methods, and techniques to characterize the product .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the products formed during these reactions .


Physical And Chemical Properties Analysis

Physical properties can include melting point, boiling point, density, and solubility. Chemical properties can involve acidity or basicity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Supramolecular Aggregation

One application of related compounds to 7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one is in the study of supramolecular aggregation. For example, the crystal structures of certain hydroxycarboxylic acid derivatives, which are structurally similar, show different dimensions of supramolecular structures influenced by the conformation of groups like the hydroxymethyl group (Foces-Foces et al., 2005).

Cycloaddition Reactions

Compounds similar to 7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one have been studied in the context of cycloaddition reactions. For instance, derivatives of 5-oxa-2,6-diazaspiro[3.4]octan-1-one were obtained from [3+2] 1,3-cycloaddition of methylenelactams with nitrones, highlighting their potential in organic synthesis and chemical transformations (Chiaroni et al., 2000).

Spirocycle Synthesis

The synthesis of spirocycles, including those structurally related to 7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one, is a significant area of research. These compounds are often used as building blocks in the synthesis of natural compounds with biological activities, such as arenamides, which have antitumor properties (Shklyaruck, 2015).

Enzymatic Detoxification

Another application is in the study of enzymatic reactions. For instance, the reactivity of yeast epoxide hydrolase towards various epimers of 1-oxaspiro[2.5]octanes, a motif common in biologically active spiroepoxides, has been investigated. This research provides insights into the detoxification mechanisms of such compounds (Weijers et al., 2007).

Safety And Hazards

Information on safety and hazards is crucial for handling and storing the compound. This can include toxicity information, safety precautions, proper disposal methods, and first-aid measures in case of exposure .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, and how the compound can be modified or used in reactions to create new compounds or materials .

properties

IUPAC Name

7-(bromomethyl)-6-oxaspiro[3.4]octan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c9-5-6-4-8(2-1-3-8)7(10)11-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJYTTJFZUBJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(OC2=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one
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7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one

Citations

For This Compound
1
Citations
T Mori, K Abe, S Shirakawa - The Journal of Organic Chemistry, 2023 - ACS Publications
An efficient enantioselective synthesis of γ-chiral α-spiro-γ-lactones, which are important building blocks for pharmaceuticals, was achieved via BINOL-derived chiral bifunctional sulfide-…
Number of citations: 6 pubs.acs.org

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